Leucinostatin A is a More Potent ATP Synthase Inhibitor than the Clinical Derivative Lefleuganan
Leucinostatin A demonstrates a >3-fold higher potency for inhibiting mitochondrial ATP synthase compared to its clinical-stage derivative, lefleuganan. The Ki value for leucinostatin A against bovine ATP synthase is approximately 80 nM, whereas lefleuganan exhibits a Ki of 265 nM in the same assay [1]. This difference in target engagement directly correlates with their respective cytotoxicities, explaining why leucinostatin A remains the preferred tool compound for studies focused on ATP synthase inhibition [1]. For context, the classic ATP synthase inhibitor oligomycin A has a Ki of ~20 nM in this system [1].
| Evidence Dimension | ATP Synthase Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 80 nM |
| Comparator Or Baseline | Lefleuganan (Ki = 265 nM); Oligomycin A (Ki = 20 nM) |
| Quantified Difference | 3.3-fold more potent than lefleuganan; 4-fold less potent than oligomycin A |
| Conditions | In vitro enzyme assay using ATP synthase purified from bovine heart mitochondria |
Why This Matters
This establishes leucinostatin A as the most potent and specific ATP synthase inhibitor among the leucinostatin derivatives, making it essential for mechanistic studies of this enzyme.
- [1] Brand GD, et al. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. J Med Chem. 2025;68(4):4237-4258. View Source
